Thccc -

Thccc

Catalog Number: EVT-284137
CAS Number:
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
THCCC is a dual metabotropic glutamate receptor 2/3 negative/positive allosteric modulator and a PHCCC analog.
Source and Classification

Thccc is derived from research focused on the modulation of glutamate receptors, which are crucial in various neurological processes. The compound is classified under the category of allosteric modulators, specifically targeting metabotropic glutamate receptors. The chemical structure and properties of Thccc contribute to its classification as a potential therapeutic agent in treating conditions such as anxiety, depression, and neurodegenerative diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thccc involves several key steps:

  1. Formation of the Tricyclic Core: The initial step typically focuses on constructing the tricyclic core structure, which is essential for the compound's biological activity.
  2. Functionalization: Subsequent reactions introduce specific functional groups to enhance receptor binding and selectivity.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound from by-products.

The detailed synthetic route may vary depending on the desired purity and yield, but it generally follows established protocols in organic synthesis.

Molecular Structure Analysis

Structure and Data

Thccc has a complex molecular structure characterized by a tricyclic framework with various substituents that influence its pharmacological properties. The molecular formula and weight are critical for understanding its interactions with biological systems.

  • Molecular Formula: Cn_{n}Hm_{m}No_{o} (exact composition may vary based on specific derivatives)
  • Molecular Weight: Approximately 1259532-01-8 g/mol (as per CAS registry)

The three-dimensional conformation plays a significant role in its binding affinity to metabotropic glutamate receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Thccc undergoes several chemical reactions that are vital for its function as an allosteric modulator:

  1. Binding Interactions: The compound interacts with metabotropic glutamate receptors through non-covalent interactions, influencing receptor conformation.
  2. Signal Transduction Modulation: By altering receptor activity, Thccc can modulate downstream signaling pathways associated with neurotransmitter release and neuronal excitability.

These reactions are fundamental to understanding how Thccc exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action for Thccc involves:

  1. Allosteric Modulation: By binding to sites distinct from the active site on metabotropic glutamate receptors, Thccc alters receptor conformation, enhancing or inhibiting receptor activity.
  2. Impact on Neurotransmission: This modulation affects synaptic transmission and plasticity, which are critical in processes such as learning and memory.

Research indicates that compounds like Thccc may offer therapeutic benefits by fine-tuning glutamatergic signaling without directly activating the receptors, potentially reducing side effects associated with traditional agonists.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thccc exhibits several notable physical and chemical properties:

  • Solubility: Solubility in various solvents is crucial for formulation development.
  • Stability: The compound's stability under physiological conditions affects its efficacy and shelf-life.
  • Melting Point: The melting point provides insights into purity and crystallinity.

These properties are essential for determining appropriate dosages and delivery methods in clinical applications.

Applications

Scientific Uses

Thccc has potential applications in various scientific fields:

  1. Neuroscience Research: It serves as a valuable tool for studying metabotropic glutamate receptor functions and their roles in neurological disorders.
  2. Pharmacology: As an allosteric modulator, it aids in developing new therapeutic strategies for conditions like anxiety, depression, and schizophrenia.
  3. Drug Development: Its unique mechanism of action positions Thccc as a candidate for further drug development aimed at improving treatment outcomes for patients with neuropsychiatric disorders.
Introduction to Hepatocellular Carcinoma (HCC) and the THCCC Initiative

Epidemiology of HCC: Global and Regional Burden

Hepatocellular carcinoma (HCC) is the sixth most common cancer and the fourth leading cause of cancer-related deaths worldwide, with an incidence-to-mortality ratio approaching 1. Globally, ~854,000 new cases and 810,000 deaths occur annually, reflecting its high fatality rate. Epidemiologic patterns show marked heterogeneity: Eastern Asia (ASIR: 17.7/100,000), Northern Africa (ASIR: 13.9/100,000), and sub-Saharan Africa bear the highest burden, while South Central Asia has the lowest rates (ASIR: 2.5/100,000). Mongolia (93.4/100,000) and Egypt (32.2/100,000) represent regional epicenters [5] [9].

In the United States, HCC incidence has tripled since the 1980s, with Texas having the highest incidence and mortality rates nationally. Notably, Texas-Mexico border counties and Hispanic populations experience incidence rates twice those of non-Hispanic whites. Key drivers include high prevalences of hepatitis C virus (HCV, 21% of global HCC), hepatitis B virus (HBV, 33%), alcohol-associated liver disease (30%), and emerging metabolic risks like non-alcoholic fatty liver disease (NAFLD). Alarmingly, Texas also reports a 5-year survival of just 15.6%—below the national average of <20%—due to late-stage diagnosis and disparities in care access [1] [2] [8].

Table 1: Global and Regional HCC Incidence Patterns

RegionAge-Standardized Incidence Rate (per 100,000)Primary Etiologic Factors
Eastern Asia17.7HBV (60%), Aflatoxin exposure
Northern Africa13.9HCV (44%), HBV (27%)
North America5.1HCV (31%), Alcohol (37%), NAFLD (rising)
Texas (USA)Highest in the USHCV, HBV, Alcohol, NAFLD (disproportionate burden)
South Central Asia2.5HBV, HCV (variable access to vaccination/therapy)

Rationale for the THCCC: Addressing Gaps in HCC Risk Stratification and Early Detection

Despite cirrhosis being the primary precursor for HCC (present in 90% of cases), only 2–5% of cirrhotic patients develop HCC annually. This necessitates precise risk stratification to optimize surveillance—a need unmet by existing tools. Current barriers include:

  • Inadequate Biomarkers: Ultrasound and alpha-fetoprotein (AFP) exhibit limited sensitivity (45–60%) for early-stage HCC, with false-negative rates exceeding 40% in NAFLD-related HCC due to body habitus [5] [9].
  • Risk Factor Complexity: NAFLD-associated HCC often arises without cirrhosis (25% of cases), challenging traditional surveillance paradigms [5]. Metabolic syndrome components (e.g., diabetes, obesity) independently increase HCC risk by 37% in the U.S., yet are rarely incorporated into risk models [2] [5].
  • Systemic Implementation Failures: <25% of eligible cirrhotic patients undergo guideline-recommended surveillance, exacerbated by disparities affecting Hispanic, African American, and low-socioeconomic populations in Texas [6] [8].

The THCCC was established to address these gaps through a coordinated, multi-institutional approach. It leverages Texas' unique position as an HCC "hotspot" to develop translatable risk-prediction tools and biomarker panels [4] [8].

Objectives and Scope of the THCCC Consortium

Funded by a $9.7 million grant from the Cancer Prevention and Research Institute of Texas (CPRIT RP150587), the THCCC unites five academic centers across Texas:

  • Baylor College of Medicine (Lead: Hashem El-Serag)
  • MD Anderson Cancer Center (Leads: Laura Beretta, Jing Ning)
  • UT Southwestern/Parkland Health (Leads: Amit Singal, Jorge Marrero)
  • Texas Liver Institute/UT San Antonio (Lead: Nicole Loo)
  • Houston VA Medical Center (Lead: Fasiha Kanwal) [4] [10].

Core Objectives:

  • Risk Stratification Algorithms: Develop multivariate models incorporating demographic, clinical (e.g., MELD score), molecular (e.g., germline genetics), and epidemiological factors (e.g., metabolic syndrome) to identify high-risk cirrhosis patients for targeted interventions [1] [4].
  • Biomarker Validation: Utilize a prospective specimen collection, retrospective blinded evaluation (PRoBE) design to validate FDA-approved (e.g., AFP-L3, DCP) and novel biomarkers (e.g., osteopontin, collagen signatures) in phase 3 studies [1] [3].
  • Outreach Interventions: Implement and test system-level strategies (e.g., EHR-enabled patient navigation, mailed outreach) to improve surveillance adherence in diverse healthcare settings [6] [8].
  • Etiology-Specific Studies: Interrogate unique pathways in NAFLD-HCC (Project 1) and circadian disruption/bile acids (Project 3) for chemoprevention opportunities [4].

Table 2: THCCC Research Projects and Primary Objectives

ProjectTitleKey ObjectivesSample Size/Design
Project 1Risk Factors in NAFLDIdentify NAFLD-specific HCC risk factors using VA data45,000 NAFLD patients (retrospective cohort)
Project 2Metabolic Syndrome & Risk PredictionDevelop HCC risk algorithms integrating metabolic traits4,000 cirrhosis patients (prospective cohort)
Project 3Circadian Disruption & Bile AcidsDiscover chemoprevention targets via circadian/bile acid pathwaysPreclinical and clinical biomarker studies
Project 4Novel Biomarkers for HCCValidate blood-based biomarkers for early detection150 HCC cases vs. 600 controls (nested case-control)
Project 5Outreach InterventionsImprove surveillance completion via patient navigation3,000 patients (pragmatic RCT)

The consortium’s infrastructure includes centralized cores for data harmonization (Statistical Coordinating Center), biospecimen management (Cohort Samples Core), and multi-site auditing to ensure protocol fidelity. With a target enrollment of 5,000 prospectively followed cirrhotic patients, it is the largest U.S. cirrhosis cohort explicitly designed for HCC risk stratification and biomarker validation. Over a 4-year follow-up, the cohort anticipates >300 incident HCC cases, providing robust statistical power for algorithm development and validation [1] [3] [10]. By integrating clinical epidemiology, molecular biology, and health services research, the THCCC aims to transform HCC from a fatal to preventable disease in Texas and beyond.

Properties

Product Name

Thccc

IUPAC Name

(7Z)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16+

InChI Key

VKCTUZKPBYSTDW-CAPFRKAQSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3

Solubility

Soluble in DMSO

Synonyms

THCCC;

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N/O)/C4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.